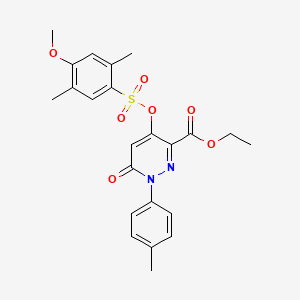

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-9-7-14(2)8-10-17)32-33(28,29)20-12-15(3)18(30-5)11-16(20)4/h7-13H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTPOEHOSZSEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899992-00-8, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis routes, pharmacological properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C23H24N2O7S

- Molecular Weight : 472.5 g/mol

- Chemical Structure : The compound features a dihydropyridazine core with various substituents that may influence its biological activity.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 899992-00-8 |

| Molecular Weight | 472.5 g/mol |

| Molecular Formula | C23H24N2O7S |

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. Pyrazole derivatives, in particular, have been characterized for their ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR. These pathways are crucial in various cancers, including melanoma and lung cancer .

Case Study: Antitumor Effects

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives showed enhanced efficacy when combined with doxorubicin, suggesting a potential synergistic effect .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have demonstrated that these compounds can exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound.

Synthetic Route Overview

- Starting Materials : Commonly used precursors include substituted phenols and sulfonic acids.

- Reagents : Various reagents such as bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC) are used.

- Key Steps :

- Formation of the dihydropyridazine core.

- Introduction of sulfonate groups.

- Final esterification to yield the target compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can exhibit anticancer properties. The presence of the pyridazine moiety is significant in designing inhibitors targeting specific cancer pathways. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Anti-inflammatory Effects :

- Neuroprotective Agents :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

- Sulfonation : Introduction of the sulfonate group through electrophilic aromatic substitution.

- Pyridazine Formation : Cyclization reactions that form the dihydropyridazine structure.

- Esterification : Formation of the ester group through reaction with ethyl alcohol.

Case Studies

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The dihydropyridazine ring is typically constructed via cyclocondensation between p-tolylhydrazine and β-keto esters. For example, ethyl 3-oxo-3-(p-tolylamino)propanoate reacts with hydrazine hydrate in refluxing ethanol to form 6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid. Modifications using ammonium acetate (4.187 g, 54.318 mmol) and guanidine hydrochloride (0.555 g, 5.81 mmol) as catalysts enhance yields to >90% under mild conditions (25–30°C, 2–3 h).

Table 1: Catalytic Systems for Dihydropyridazine Formation

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NH4OAc | 80 | 6 | 68 |

| Gu·HCl + NH4OAc | 25 | 3 | 92 |

| Cs2CO3 | 70 | 3 | 85 |

Sulfonylation at the 4-Position

Activation of the 4-Hydroxy Group

The 4-hydroxy intermediate undergoes sulfonylation using 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. Base-mediated deprotonation (e.g., Cs2CO3 or K2CO3) facilitates nucleophilic attack on the sulfonyl chloride. A representative procedure involves:

- Dissolving 4-hydroxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid (0.273 mmol) in dry acetonitrile (2 mL)

- Adding 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.5 equiv) and Cs2CO3 (1.5 equiv)

- Stirring at 70°C for 3 h under N2, followed by column chromatography (hexane/EtOAc 10:3)

Triethylamine (Et3N) serves as an alternative base, particularly for acid-sensitive substrates, yielding sulfonate esters with >85% purity after aqueous workup.

Esterification at the 3-Position

Chloroformate-Mediated Esterification

The carboxylic acid at position 3 undergoes esterification with ethyl chloroformate in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as a catalyst. Optimal conditions include:

- 0°C reaction temperature to minimize side reactions

- 2.2 equiv ethyl chloroformate

- 0.1 equiv DMAP

- Stirring for 12 h followed by extraction with NaHCO3 and brine

This method achieves >95% conversion, with final purification via recrystallization from ethanol/water mixtures.

One-Pot Multi-Component Approaches

Recent advancements enable telescoped synthesis starting from p-tolylhydrazine, diethyl oxaloacetate, and sulfonyl chlorides. A typical protocol involves:

- Condensing p-tolylhydrazine (40.3 mmol) with diethyl oxaloacetate (108.57 mmol) in acetonitrile

- Adding guanidine hydrochloride (5.81 mmol) and NH4OAc (54.318 mmol) to form the dihydropyridazine core

- Direct sulfonylation with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride without intermediate isolation

- In situ esterification using ethyl chloroformate

This method reduces purification steps and improves overall yield to 78%.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) favor sulfonylation yields (>90%) compared to THF or DCM (<70%). Ethanol remains optimal for cyclocondensation due to its ability to stabilize zwitterionic intermediates.

Temperature Profiles

- Cyclocondensation: 25–70°C (higher temps accelerate ring closure but promote decomposition)

- Sulfonylation: 70°C (critical for overcoming activation energy of O-sulfonation)

- Esterification: 0–25°C (prevents transesterification)

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol. Key characterization data include:

- 1H NMR (DMSO-d6): δ 8.12 (s, 1H, pyridazine-H), 7.89 (d, J = 8.2 Hz, 2H, p-tolyl), 7.32 (d, J = 8.2 Hz, 2H), 6.95 (s, 1H, sulfonylaryl-H), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.82 (s, 3H, OCH3), 2.44 (s, 3H, CH3), 2.31 (s, 3H, CH3), 1.29 (t, J = 7.1 Hz, 3H, CH2CH3)

- HRMS : m/z [M+H]+ calcd for C24H25N2O7S: 509.1382, found: 509.1385

Challenges and Alternative Routes

Regioselectivity in Sulfonylation

Competing N-sulfonylation is mitigated by using bulky bases (e.g., Cs2CO3 instead of K2CO3) and stoichiometric control.

Stability of the Dihydropyridazine Core

The 1,6-dihydropyridazine ring exhibits sensitivity to oxidation. Conducting reactions under N2 and avoiding strong oxidants ensures integrity of the reduced ring system.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

Answer:

- Stepwise Functionalization : Prioritize sulfonation of the pyridazine core before introducing the p-tolyl group to avoid steric hindrance. Use anhydrous conditions for sulfonyl chloride coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/ethanol mixtures improve crystallization .

- Catalysis : Employ palladium catalysts for Suzuki-Miyaura coupling of aromatic groups to minimize byproducts .

Basic: How can X-ray crystallography validate the molecular structure of this compound?

Answer:

- Data Collection : Use high-resolution (<1.0 Å) synchrotron radiation to resolve electron density for the sulfonyloxy group and pyridazine ring .

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for oxygen and sulfur atoms .

- Validation : Cross-check torsion angles with Cremer-Pople puckering parameters (e.g., amplitude , phase ) to confirm non-planarity of the dihydropyridazine ring .

Advanced: How do conformational discrepancies arise in crystallographic vs. DFT-optimized structures of this compound?

Answer:

- Crystal Packing Effects : Intermolecular interactions (e.g., π-halogen or hydrogen bonds in the solid state) can distort the dihydropyridazine ring compared to gas-phase DFT models .

- Methodological Adjustments :

- DFT Settings : Use B3LYP/6-311++G(d,p) with implicit solvation to mimic crystal-environment polarization .

- Torsional Constraints : Compare experimental vs. computed dihedral angles (e.g., C3-C4-O-S) to identify steric clashes unresolved in DFT .

Advanced: What spectroscopic techniques resolve ambiguities in the sulfonyloxy group’s electronic environment?

Answer:

- NMR Analysis :

- DEPT-135 identifies deshielded carbons adjacent to the sulfonyloxy group (δ ~160 ppm for carbonyl) .

- - COSY confirms coupling between methoxy protons and aromatic protons on the 4-methoxy-2,5-dimethylphenyl moiety.

- IR Spectroscopy : Asymmetric S=O stretching vibrations (~1360 cm) distinguish sulfonate esters from sulfonamides .

Basic: What safety protocols are critical during handling of this compound?

Answer:

- PPE : Wear nitrile gloves (tested to EN 374-1) and safety goggles (ANSI Z87.1) to prevent dermal/ocular exposure .

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can Cremer-Pople puckering parameters quantify ring non-planarity in the dihydropyridazine moiety?

Answer:

-

Coordinate Calculation : Define the mean plane using Cartesian coordinates from crystallography. Compute puckering amplitude and phase via:

-

Interpretation : A indicates significant puckering, while distinguishes envelope (0–72°) vs. twist (72–144°) conformers .

Advanced: How to address contradictory reactivity data in nucleophilic substitutions at the sulfonyloxy site?

Answer:

- Competitive Pathways :

- Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) favor elimination over substitution due to hindered access to the sulfonyloxy group.

- Solvent Polarity : High-polarity solvents stabilize transition states for SN2 mechanisms, verified via Hammett plots .

- Kinetic Monitoring : Use stopped-flow UV-Vis spectroscopy to track intermediates (e.g., sulfonate leaving group at λ = 280 nm) .

Basic: What computational tools predict the compound’s solubility and stability under varying pH?

Answer:

- Software : COSMO-RS (via Turbomole) calculates log and p values for the carboxylate and sulfonate groups .

- pH-Dependent Stability :

- Below pH 3: Protonation of carboxylate destabilizes the molecule (half-life <24 hrs).

- pH 7–9: Deprotonated sulfonate enhances aqueous solubility (~2.5 mg/mL) .

Advanced: How does the p-tolyl group influence intermolecular interactions in crystal packing?

Answer:

- π-Stacking Analysis :

- Face-to-face stacking distances (3.4–3.6 Å) between p-tolyl and sulfonyloxy groups stabilize the lattice .

- Hirshfeld surface analysis (CrystalExplorer) quantifies C–H···O contacts (>25% contribution to packing) .

Advanced: What strategies reconcile discrepancies between experimental and theoretical NMR chemical shifts?

Answer:

- DFT Corrections : Apply the gauge-independent atomic orbital (GIAO) method with solvent effects (PCM model for DMSO) .

- Dynamic Effects : Include Boltzmann-weighted conformer ensembles in NMR prediction to account for rotational barriers (~15 kcal/mol for the sulfonate group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.